![molecular formula C11H18O3 B8749760 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR](/img/structure/B8749760.png)
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR is an organic compound with the molecular formula C11H18O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is used in various fields of scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR typically involves the reduction of 1,4-dioxa-spiro[4.5]decan-8-one. A common method includes the use of sodium borohydride (NaBH4) as a reducing agent in methanol (MeOH) under controlled temperature conditions . The reaction is carried out in a three-necked flask equipped with a thermometer, and the addition of sodium borohydride is done in two portions to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Aplicaciones Científicas De Investigación
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxycyclohexan-1-one monoethylene ketal
- 4-Hydroxycyclohexanone ethylene acetal
- 1,4-Dioxa-8-azaspiro[4.5]decan-8-ol
Uniqueness
8-Allyl-1,4-dioxaspiro[4.5]decan-8-ol, AldrichCPR stands out due to its spiro structure and the presence of an allyl group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C11H18O3/c1-2-3-10(12)4-6-11(7-5-10)13-8-9-14-11/h2,12H,1,3-9H2 |
Clave InChI |
DBHXKOZLRRQGME-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCC2(CC1)OCCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


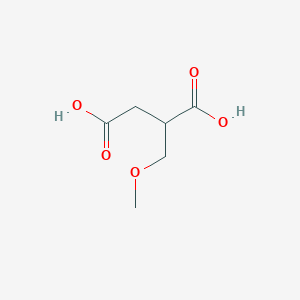
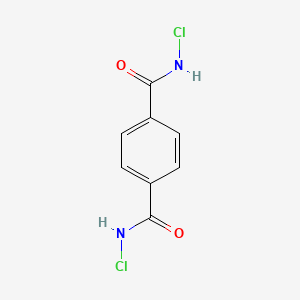
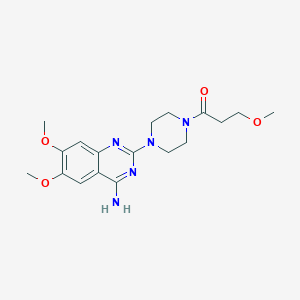

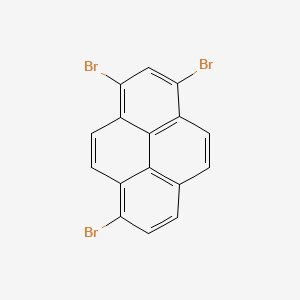
![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)
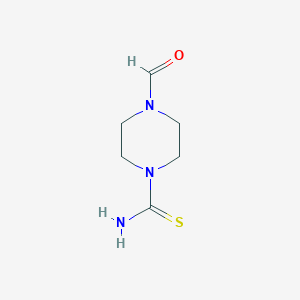
![2-[4-(3-Hydrazinocarbonylpropyl)phenoxy]-2-methyl-propionic acid tert-butyl ester](/img/structure/B8749720.png)
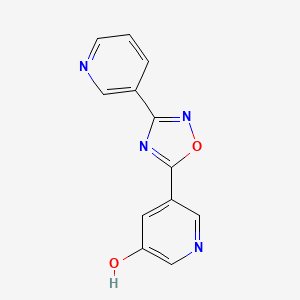
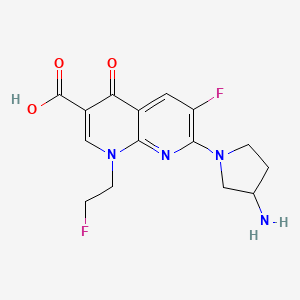
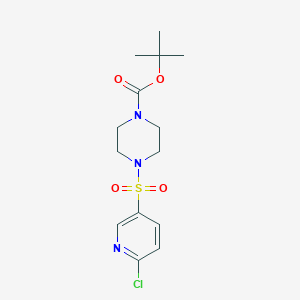

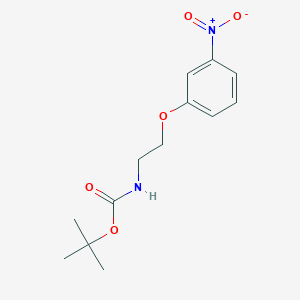
![4-[2-(3-Iodophenoxy)ethyl]morpholine](/img/structure/B8749785.png)
